molecular formula C11H17N3O B1587973 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine CAS No. 410544-52-4

2-Morpholin-4-yl-2-(3-pyridyl)ethylamine

Cat. No. B1587973
M. Wt: 207.27 g/mol
InChI Key: QSKWIAMIMXGSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Morpholin-4-yl-2-(3-pyridyl)ethylamine” is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.28 . It appears as a thick paste .


Molecular Structure Analysis

The InChI code for “2-Morpholin-4-yl-2-(3-pyridyl)ethylamine” is 1S/C11H17N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-8,12H2 . This suggests that the molecule contains a morpholine ring and a pyridine ring connected by an ethylamine linker.


Physical And Chemical Properties Analysis

“2-Morpholin-4-yl-2-(3-pyridyl)ethylamine” is a solid at room temperature . It should be stored at 0-8 °C . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Corrosion Inhibition

2-Morpholin-4-yl-2-(3-pyridyl)ethylamine (among other ligands) was used in the synthesis of Cd(II) Schiff base complexes. These complexes demonstrated significant properties for corrosion inhibition on mild steel, especially in acidic environments. This finding suggests potential applications in materials and corrosion engineering (Das et al., 2017).

Synthesis of Enamines

The compound played a role in the synthesis of enamines from 2-methylcyclohexanone, demonstrating its utility in organic chemistry for creating specific molecular structures. These reactions explored the selectivity and stereochemistry of various synthetic processes (Colonna et al., 1970).

Derivatization in Analytical Chemistry

In analytical chemistry, this compound was involved in the derivatization of aliphatic amines in waste water and surface water, facilitating their detection and analysis through gas chromatography-mass spectrometry. This application is crucial in environmental monitoring and pollution control (Sacher et al., 1997).

Pharmaceutical Research

In the pharmaceutical field, derivatives of 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine were studied for their potential as multi-action therapeutic agents. These studies included investigations into their enzymatic inhibitory activities and antimicrobial properties, highlighting the compound's relevance in drug discovery (Can et al., 2017).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKWIAMIMXGSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407289
Record name 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-yl-2-(3-pyridyl)ethylamine

CAS RN

410544-52-4
Record name β-3-Pyridinyl-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=410544-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Morpholin-4-yl-2-(3-pyridyl)ethylamine
Reactant of Route 2
Reactant of Route 2
2-Morpholin-4-yl-2-(3-pyridyl)ethylamine
Reactant of Route 3
Reactant of Route 3
2-Morpholin-4-yl-2-(3-pyridyl)ethylamine
Reactant of Route 4
2-Morpholin-4-yl-2-(3-pyridyl)ethylamine
Reactant of Route 5
Reactant of Route 5
2-Morpholin-4-yl-2-(3-pyridyl)ethylamine
Reactant of Route 6
Reactant of Route 6
2-Morpholin-4-yl-2-(3-pyridyl)ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.